Cas no 477711-03-8 ((3-(4-[(2-CHLORO-6-FLUOROBENZYL)OXY]PHENYL)-1H-PYRAZOL-1-YL)(PHENYL)METHANONE)
![(3-(4-[(2-CHLORO-6-FLUOROBENZYL)OXY]PHENYL)-1H-PYRAZOL-1-YL)(PHENYL)METHANONE structure](https://ja.kuujia.com/scimg/cas/477711-03-8x500.png)
(3-(4-[(2-CHLORO-6-FLUOROBENZYL)OXY]PHENYL)-1H-PYRAZOL-1-YL)(PHENYL)METHANONE 化学的及び物理的性質
名前と識別子
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- (3-(4-[(2-CHLORO-6-FLUOROBENZYL)OXY]PHENYL)-1H-PYRAZOL-1-YL)(PHENYL)METHANONE
- 1-benzoyl-3-{4-[(2-chloro-6-fluorophenyl)methoxy]phenyl}-1H-pyrazole
- (3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1H-pyrazol-1-yl)(phenyl)methanone
- [3-[4-[(2-chloro-6-fluorophenyl)methoxy]phenyl]pyrazol-1-yl]-phenylmethanone
- Oprea1_449930
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- インチ: 1S/C23H16ClFN2O2/c24-20-7-4-8-21(25)19(20)15-29-18-11-9-16(10-12-18)22-13-14-27(26-22)23(28)17-5-2-1-3-6-17/h1-14H,15H2
- InChIKey: VZXQIXHVLXYVHC-UHFFFAOYSA-N
- ほほえんだ: ClC1C=CC=C(C=1COC1C=CC(=CC=1)C1C=CN(C(C2C=CC=CC=2)=O)N=1)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 29
- 回転可能化学結合数: 5
- 複雑さ: 537
- 疎水性パラメータ計算基準値(XlogP): 5.6
- トポロジー分子極性表面積: 44.1
(3-(4-[(2-CHLORO-6-FLUOROBENZYL)OXY]PHENYL)-1H-PYRAZOL-1-YL)(PHENYL)METHANONE 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1674513-10mg |
(3-(4-((2-Chloro-6-fluorobenzyl)oxy)phenyl)-1H-pyrazol-1-yl)(phenyl)methanone |
477711-03-8 | 98% | 10mg |
¥809 | 2023-04-03 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1674513-1mg |
(3-(4-((2-Chloro-6-fluorobenzyl)oxy)phenyl)-1H-pyrazol-1-yl)(phenyl)methanone |
477711-03-8 | 98% | 1mg |
¥436 | 2023-04-03 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1674513-5mg |
(3-(4-((2-Chloro-6-fluorobenzyl)oxy)phenyl)-1H-pyrazol-1-yl)(phenyl)methanone |
477711-03-8 | 98% | 5mg |
¥672 | 2023-04-03 | |
Key Organics Ltd | 2R-0136-1MG |
(3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1H-pyrazol-1-yl)(phenyl)methanone |
477711-03-8 | >90% | 1mg |
£28.00 | 2025-02-08 | |
Key Organics Ltd | 2R-0136-50MG |
(3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1H-pyrazol-1-yl)(phenyl)methanone |
477711-03-8 | >90% | 50mg |
£77.00 | 2025-02-08 | |
Ambeed | A903980-1g |
1-Benzoyl-3-{4-[(2-chloro-6-fluorophenyl)methoxy]phenyl}-1H-pyrazole |
477711-03-8 | 90% | 1g |
$350.0 | 2023-04-04 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1674513-2mg |
(3-(4-((2-Chloro-6-fluorobenzyl)oxy)phenyl)-1H-pyrazol-1-yl)(phenyl)methanone |
477711-03-8 | 98% | 2mg |
¥578 | 2023-04-03 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00884888-1g |
1-Benzoyl-3-{4-[(2-chloro-6-fluorophenyl)methoxy]phenyl}-1H-pyrazole |
477711-03-8 | 90% | 1g |
¥2401.0 | 2024-04-18 | |
Key Organics Ltd | 2R-0136-100MG |
(3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1H-pyrazol-1-yl)(phenyl)methanone |
477711-03-8 | >90% | 100mg |
£110.00 | 2025-02-08 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1674513-20mg |
(3-(4-((2-Chloro-6-fluorobenzyl)oxy)phenyl)-1H-pyrazol-1-yl)(phenyl)methanone |
477711-03-8 | 98% | 20mg |
¥1274 | 2023-04-03 |
(3-(4-[(2-CHLORO-6-FLUOROBENZYL)OXY]PHENYL)-1H-PYRAZOL-1-YL)(PHENYL)METHANONE 関連文献
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S. Ahmed Chem. Commun., 2009, 6421-6423
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5. Book reviews
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6. Book reviews
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Liying Yin,Lin Liu,Ning Zhang Chem. Commun., 2021,57, 10484-10499
-
Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922
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10. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
(3-(4-[(2-CHLORO-6-FLUOROBENZYL)OXY]PHENYL)-1H-PYRAZOL-1-YL)(PHENYL)METHANONEに関する追加情報
Compound CAS No 477711-03-8: (3-(4-[(2-Chloro-6-fluorobenzyl)oxy]phenyl)-1H-pyrazol-1-yl)(phenyl)methanone
The compound with CAS No 477711-03-8, named as (3-(4-[(2-Chloro-6-fluorobenzyl)oxy]phenyl)-1H-pyrazol-1-yl)(phenyl)methanone, is a highly specialized organic molecule that has garnered significant attention in the field of organic chemistry and pharmacology. This compound is characterized by its unique structure, which incorporates a pyrazole ring, a benzene ring, and a ketone group, making it a valuable component in various chemical reactions and drug discovery processes.
Recent studies have highlighted the potential of this compound in the development of novel therapeutic agents. The presence of the pyrazole ring, a five-membered heterocyclic structure, contributes to its stability and reactivity, making it an ideal candidate for further exploration in medicinal chemistry. The 2-chloro-6-fluorobenzyl group attached to the phenyl ring introduces additional electronic and steric effects, which can be exploited to enhance the compound's bioavailability and target specificity.
One of the most promising applications of this compound lies in its potential as a kinase inhibitor. Kinases are enzymes that play a critical role in cell signaling pathways, and their dysregulation is often associated with various diseases, including cancer. By inhibiting specific kinases, this compound could potentially halt the progression of pathological processes, offering a novel approach to disease treatment.
Moreover, the phenyl methanone moiety in this compound serves as a versatile platform for further functionalization. Researchers have explored the possibility of introducing additional substituents to optimize its pharmacokinetic properties, such as increasing its solubility or improving its ability to cross biological membranes. These modifications could significantly enhance its efficacy as a therapeutic agent.
The synthesis of this compound involves a series of intricate organic reactions, including nucleophilic aromatic substitution and ketone formation. The use of advanced synthetic techniques has enabled chemists to achieve high yields and excellent purity levels, ensuring the reliability of this compound for research purposes.
In terms of structural characterization, modern analytical tools such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry have been employed to confirm the compound's identity and purity. These techniques provide invaluable insights into the molecular structure and dynamics, facilitating further research into its properties and applications.
Looking ahead, the continued exploration of this compound's biological activity and pharmacological profile is expected to yield groundbreaking discoveries. Its unique combination of structural features positions it as a cornerstone in the development of innovative drugs with enhanced efficacy and reduced side effects.
In conclusion, (3-(4-[(2-Chloro-6-fluorobenzyl)oxy]phenyl)-1H-pyrazol-1-yl)(phenyl)methanone (CAS No 477711-03-8) represents a significant advancement in organic chemistry. Its versatile structure and promising biological properties make it an invaluable tool for researchers striving to push the boundaries of drug discovery and development.
477711-03-8 ((3-(4-[(2-CHLORO-6-FLUOROBENZYL)OXY]PHENYL)-1H-PYRAZOL-1-YL)(PHENYL)METHANONE) 関連製品
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